molecular formula C14H17N3OS B7636725 4-(morpholin-4-ylmethyl)-N-phenyl-1,3-thiazol-2-amine

4-(morpholin-4-ylmethyl)-N-phenyl-1,3-thiazol-2-amine

Cat. No. B7636725
M. Wt: 275.37 g/mol
InChI Key: LTCGXHXCFMLDFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(morpholin-4-ylmethyl)-N-phenyl-1,3-thiazol-2-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MPTA and is known for its ability to interact with biological systems in a unique way. In

Mechanism of Action

The mechanism of action of MPTA is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways in biological systems. MPTA has been shown to inhibit the activity of enzymes such as protein kinase C and phospholipase C, which are involved in cell signaling and regulation. MPTA has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
MPTA has been shown to have a variety of biochemical and physiological effects on biological systems. Studies have shown that MPTA can induce apoptosis in cancer cells, inhibit the formation of amyloid beta plaques in Alzheimer's disease, and inhibit the activity of specific enzymes and signaling pathways. MPTA has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using MPTA in lab experiments is its ability to interact with biological systems in a unique way. MPTA has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying biological processes. However, one limitation of using MPTA in lab experiments is its potential toxicity. Studies have shown that MPTA can be toxic to certain cell types at high concentrations, which can limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research involving MPTA. One area of research could focus on the development of MPTA derivatives with improved potency and selectivity. Another area of research could focus on the use of MPTA in combination with other compounds for the treatment of cancer and neurodegenerative diseases. Additionally, further research could be done to fully understand the mechanism of action of MPTA and its potential applications in other areas of scientific research.
Conclusion:
In conclusion, 4-(morpholin-4-ylmethyl)-N-phenyl-1,3-thiazol-2-amine is a chemical compound that has shown promise in scientific research for its ability to interact with biological systems in a unique way. The synthesis method of MPTA involves a series of chemical reactions that require specific reagents and conditions. MPTA has been studied extensively for its potential applications in cancer research and the treatment of neurodegenerative diseases such as Alzheimer's disease. The mechanism of action of MPTA is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways in biological systems. MPTA has a variety of biochemical and physiological effects on biological systems, making it a valuable tool for studying biological processes. However, its potential toxicity can limit its usefulness in certain experiments. There are several potential future directions for research involving MPTA, including the development of MPTA derivatives with improved potency and selectivity, the use of MPTA in combination with other compounds for the treatment of cancer and neurodegenerative diseases, and further research to fully understand the mechanism of action of MPTA.

Synthesis Methods

The synthesis of MPTA involves a series of chemical reactions that require specific reagents and conditions. One common method for synthesizing MPTA involves the reaction of morpholine, phenyl isothiocyanate, and 2-aminothiazole in the presence of a catalyst such as copper(II) sulfate pentahydrate. The reaction takes place in a solvent such as ethanol and is typically carried out under reflux conditions for several hours. The resulting product is then purified using techniques such as recrystallization or chromatography.

Scientific Research Applications

MPTA has been studied extensively for its potential applications in scientific research. One area of research where MPTA has shown promise is in the field of cancer research. Studies have shown that MPTA has the ability to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. MPTA has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research has shown that MPTA has the ability to inhibit the formation of amyloid beta plaques, which are a hallmark of Alzheimer's disease.

properties

IUPAC Name

4-(morpholin-4-ylmethyl)-N-phenyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-2-4-12(5-3-1)15-14-16-13(11-19-14)10-17-6-8-18-9-7-17/h1-5,11H,6-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCGXHXCFMLDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CSC(=N2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.